![molecular formula C8H8BrNO2 B13528330 N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13528330.png)
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, with a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 3-bromo-4-methoxybenzaldehyde and hydroxylamine hydrochloride.
Reaction Conditions: Reflux in ethanol or water, with a base such as sodium acetate to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Potential use in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism by which N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Bromophenyl)methylidene]hydroxylamine
- N-[(3-Methoxyphenyl)methylidene]hydroxylamine
- N-[(3-Bromo-4-hydroxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine is unique due to the combination of the bromine and methoxy substituents on the benzene ring, which can influence its reactivity and interaction with biological targets. This combination can also affect the compound’s physical properties, such as solubility and stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H8BrNO2 |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
(NE)-N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8-3-2-6(5-10-11)4-7(8)9/h2-5,11H,1H3/b10-5+ |
Clave InChI |
PLVAXUFKSBKJPC-BJMVGYQFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/O)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C=NO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



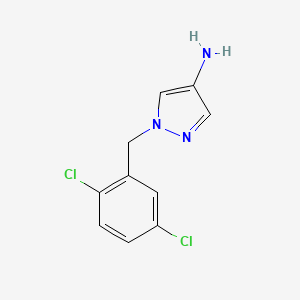

![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride](/img/structure/B13528267.png)


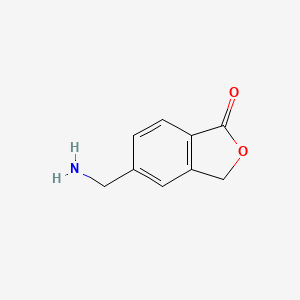
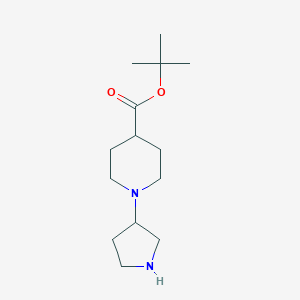
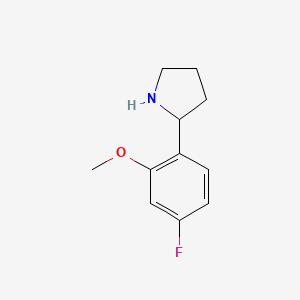
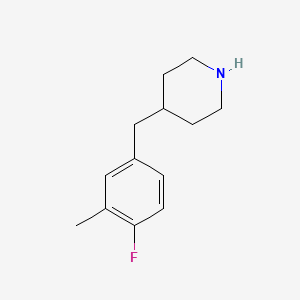
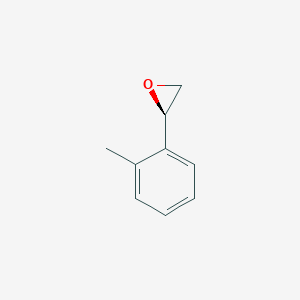
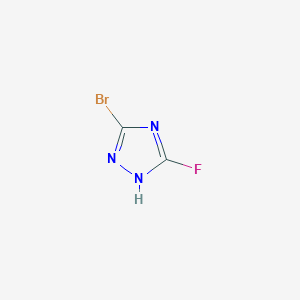
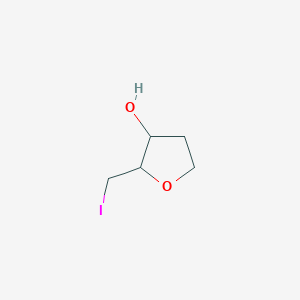
![8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13528337.png)
